Cas no 1806867-13-9 (Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate)

Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C10H13F2N3O2/c1-2-17-7(16)4-5-3-6(13)15-9(8(5)14)10(11)12/h3,10H,2,4,14H2,1H3,(H2,13,15)
- SMILES: FC(C1C(=C(C=C(N)N=1)CC(=O)OCC)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 266
- XLogP3: 0.6
- Topological Polar Surface Area: 91.2
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072937-500mg |
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate |
1806867-13-9 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029072937-250mg |
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate |
1806867-13-9 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029072937-1g |
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate |
1806867-13-9 | 97% | 1g |
$2,950.20 | 2022-03-31 |
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate
Recent Advances in the Study of Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate (CAS: 1806867-13-9)
Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate (CAS: 1806867-13-9) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and difluoromethyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthetic pathways for Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that improved the overall yield by 15% compared to previous methods. The study also highlighted the importance of the difluoromethyl group in enhancing the compound's metabolic stability, a critical factor for its pharmacokinetic profile.
In terms of biological activity, Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate has demonstrated potent inhibitory effects against several kinases implicated in cancer and inflammatory diseases. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited nanomolar IC50 values against JAK2 and FLT3 kinases, suggesting its potential as a dual-targeting agent for hematological malignancies. The study further elucidated the binding mode of the compound through X-ray crystallography, revealing key interactions with the kinase ATP-binding pocket.
Beyond its kinase inhibitory properties, this compound has also been investigated for its role in modulating immune responses. A 2024 study in ACS Chemical Biology demonstrated that Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate could selectively inhibit the production of pro-inflammatory cytokines in macrophages, without affecting anti-inflammatory pathways. This selective immunomodulation makes it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in the development of Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate as a therapeutic agent. Recent pharmacokinetic studies have identified issues with oral bioavailability, prompting research into prodrug strategies and formulation optimization. Additionally, ongoing toxicology studies are evaluating the compound's safety profile, with preliminary data suggesting a favorable therapeutic window.
In conclusion, Ethyl 3,6-diamino-2-(difluoromethyl)pyridine-4-acetate represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and promising biological activity warrant further investigation, particularly in the areas of kinase inhibition and immunomodulation. Future research should focus on addressing the current limitations in bioavailability and expanding the understanding of its mechanism of action across different disease models.
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